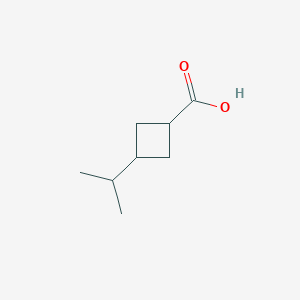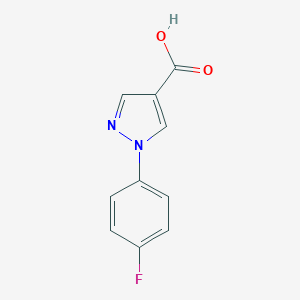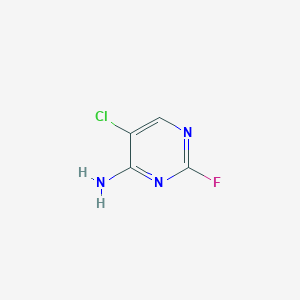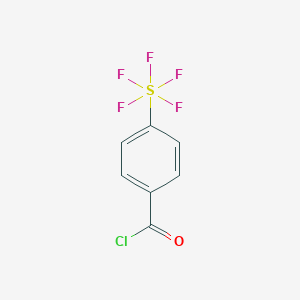
Cloruro de 4-(pentafluorosulfanil)benzoílo
Descripción general
Descripción
4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
4-(Pentafluorosulfanyl)benzoyl chloride has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .
Industrial Production Methods: Industrial production of 4-(Pentafluorosulfanyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride moiety can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pentafluorosulfanyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .
Mecanismo De Acción
The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.
Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.
Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .
Propiedades
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDYUZNKYWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381328 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197384-98-8 | |
| Record name | 4-(Pentafluorothio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
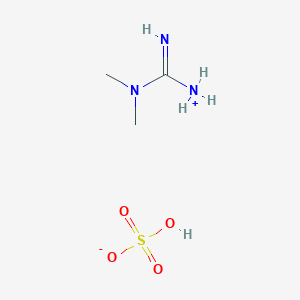
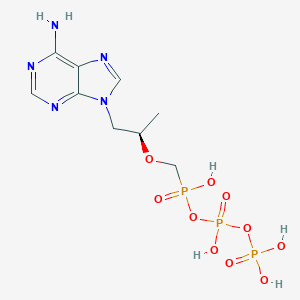
![4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B176458.png)
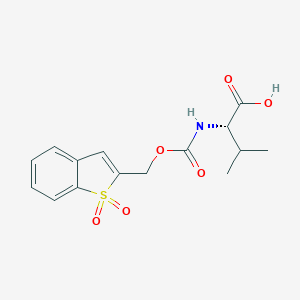
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
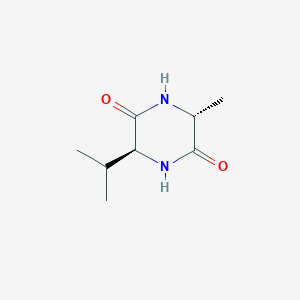


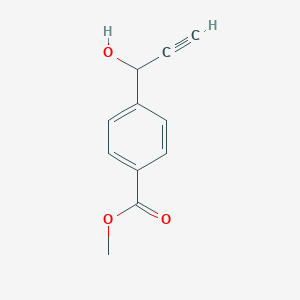
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
